3-(3-Fluoro-4-methoxyphenyl)propan-1-ol
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C10H13FO2 . It is a derivative of propan-1-ol where one of the hydrogen atoms in the 3-position is replaced by a 3-fluoro-4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol consists of a propan-1-ol backbone with a 3-fluoro-4-methoxyphenyl group attached to the 3-position . The presence of the fluoro and methoxy groups may influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
3-(3-Fluoro-4-methoxyphenyl)propan-1-ol is a liquid at room temperature . Its molecular weight is 184.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Antimicrobial Agent Development
The incorporation of the 3-fluoro-4-methoxyphenyl moiety into 1,3,4-oxadiazole derivatives has been shown to enhance antimicrobial activities. These derivatives have been synthesized and characterized, with some showing significant potential as antimicrobial agents . This suggests that 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol could be a valuable precursor in the development of new antimicrobial drugs.
Antioxidant Research
Compounds with the 3-fluoro-4-methoxyphenyl group have also demonstrated potent antioxidant activities. This is particularly relevant in the context of oxidative stress, which is implicated in various chronic and degenerative diseases. As such, this compound could be instrumental in synthesizing antioxidants for therapeutic research .
Material Science
In material science, the 3-fluoro-4-methoxyphenyl moiety can be utilized in the synthesis of materials with specific properties. The compound’s structural characteristics may contribute to the development of novel materials with potential applications in various industries .
Chemical Synthesis
This compound serves as a building block in chemical synthesis, especially in the creation of complex molecules. Its unique structure allows for the introduction of fluorine and methoxy groups into target molecules, which can significantly alter their chemical properties and reactivity .
Chromatography
In analytical chemistry, particularly chromatography, 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol could be used to modify stationary phases or as a standard in method development. Its distinct chemical signature makes it suitable for testing and calibrating chromatographic systems .
Nonlinear Optics (NLO)
Research has indicated that compounds similar to 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol show promise in the field of nonlinear optics. They could be used in the synthesis of NLO materials, which have applications in optical switching, modulation, and telecommunication technologies .
Drug Research
The 3-fluoro-4-methoxyphenyl group is of pharmacological significance. It can be incorporated into various drug candidates to explore its influence on pharmacokinetics and pharmacodynamics. This could lead to the discovery of new drugs with improved efficacy and safety profiles .
Life Sciences
In life sciences, this compound could be used in biochemical assays or as a reagent in molecular biology experiments. Its ability to interact with biological systems may provide insights into cellular processes and mechanisms .
Safety And Hazards
properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEXOALRIKININ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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